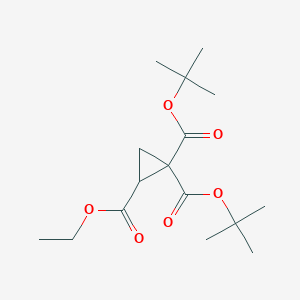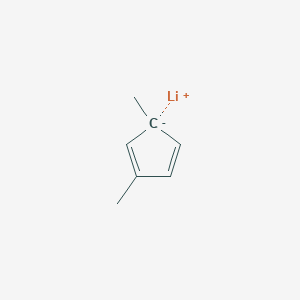
lithium;2,5-dimethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lithium;2,5-dimethylcyclopenta-1,3-diene is an organolithium compound that plays a significant role in organic synthesis and organometallic chemistry. This compound is known for its reactivity and utility in forming various cyclopentadienyl derivatives, which are essential in the preparation of metallocenes and other organometallic complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 1,3-dimethylcyclopenta-2,4-diene using a strong base such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
1,3-dimethylcyclopenta-2,4-diene+n-butyllithium→Lithium 1,3-dimethylcyclopenta-2,4-dien-1-ide+butane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: lithium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: It can be reduced to form cyclopentadienyl anions, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include cyclopentadienyl derivatives, metallocenes, and various substituted cyclopentadienes .
Wissenschaftliche Forschungsanwendungen
lithium;2,5-dimethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of metallocenes, which are important catalysts in polymerization reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of lithium;2,5-dimethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The compound’s reactivity is attributed to the presence of the lithium atom, which enhances the nucleophilicity of the cyclopentadienyl ring. This allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and metal-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups, making it less sterically hindered.
Lithium 1,3-diphenylcyclopenta-2,4-dien-1-ide: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Lithium 1,3-dimethylcyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group, which affects its reactivity and stability
Uniqueness: lithium;2,5-dimethylcyclopenta-1,3-diene is unique due to the presence of the methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in selective synthesis and in the formation of sterically demanding metallocenes .
Eigenschaften
CAS-Nummer |
119388-52-2 |
|---|---|
Molekularformel |
C7H9Li |
Molekulargewicht |
100.1 g/mol |
IUPAC-Name |
lithium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
PQXJEWBPLCACCV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1C=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


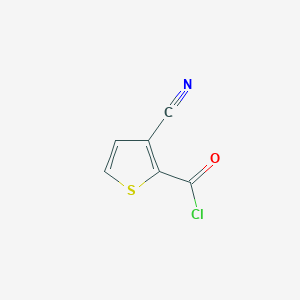
methyl]benzoyl chloride](/img/structure/B8608760.png)
![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)
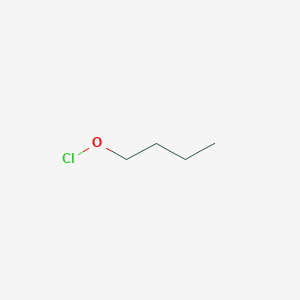
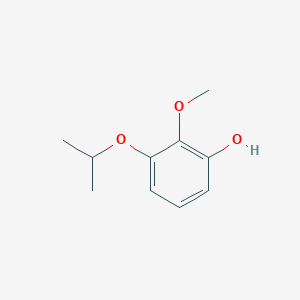
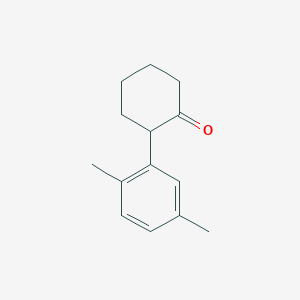
![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)
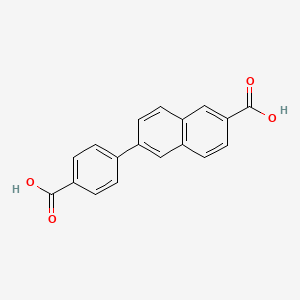
![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
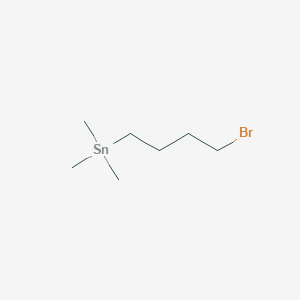
![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
